MPC-2130
Description
Background and Rationale for Scientific Investigation of MPC-2130
The scientific investigation into this compound is underpinned by the need for novel therapeutic agents to address various cancers, including those that are resistant to existing treatments. The rationale for studying this compound stems from its identification as a compound with demonstrated cancer cell killing activity in preclinical studies. These studies indicated its potential effectiveness against several cancer types, including ovarian cancer, prostate cancer, and certain lymphoma cell lines such as Burkitt's lymphoma and T-cell lymphoma. gcs-web.commyriad.commyriad.comgcs-web.com A key aspect driving the research was the observation that this compound was not subject to multiple drug resistance (MDR), a significant challenge in cancer therapy where cancer cells develop mechanisms to evade the effects of multiple drugs. gcs-web.commyriad.commyriad.comannualreports.com Furthermore, preclinical findings suggested that this compound possessed the ability to cross the blood-brain barrier, which is crucial for treating cancers that metastasize to or originate in the brain. gcs-web.commyriad.comannualreports.com The potential to overcome drug resistance and target cancers in challenging locations like the brain provided a strong rationale for the continued scientific investigation and development of this compound.
Historical Context of this compound Discovery and Early Research
The early research and development of this compound were conducted by Myriad Genetics, Inc. patsnap.compatsnap.com this compound was recognized as a novel apoptosis-inducing small molecule. gcs-web.com By the mid-2000s, this compound had progressed to the Phase 1 human clinical trial stage. gcs-web.commyriad.commyriad.comgcs-web.com These early clinical studies were designed to evaluate the safety and pharmacokinetic profile of the compound in patients with advanced metastatic tumors or blood cancers, as well as refractory cancers that had progressed despite previous chemotherapy. gcs-web.commyriad.commyriad.com Preclinical studies conducted during this period were instrumental in demonstrating this compound's significant cancer cell killing activity in various cancer cell lines and in human tumor xenograft models in mice. myriad.commyriad.comgcs-web.com These early findings, presented at scientific meetings such as the American Association for Cancer Research annual meeting in 2005, highlighted the anti-tumor activity of this compound in both blood and solid tumors. myriad.com The research indicated that this compound induced apoptosis and was effective in cancer cell lines resistant to multiple drugs. myriad.commyriad.comannualreports.com The historical context reveals this compound as one of several drug candidates being investigated by Myriad Genetics, focusing on its potential in oncology due to its unique properties observed in initial laboratory and animal studies. gcs-web.comannualreports.comgcs-web.com
Preclinical Research Findings on this compound
| Cancer Type | Observed Activity | Resistance Profile | Blood-Brain Barrier Permeation | Source |
| Ovarian Cancer | Cancer cell killing activity | Not subject to MDR | Showed significant penetration | gcs-web.commyriad.commyriad.comgcs-web.com |
| Prostate Cancer | Cancer cell killing activity | Not subject to MDR | Showed significant penetration | gcs-web.commyriad.commyriad.comgcs-web.com |
| Burkitt's Lymphoma | Cancer cell killing activity | Not subject to MDR | Not specified | gcs-web.commyriad.comgcs-web.com |
| T-cell Lymphoma | Cancer cell killing activity | Not subject to MDR | Not specified | gcs-web.commyriad.comgcs-web.com |
| Various Cancer Cell Lines | Induction of apoptosis, effective against drug-resistant lines | Not subject to MDR | Not specified | myriad.commyriad.comannualreports.com |
| Human Tumor Xenografts in Mice (Ovarian and Prostate) | Significant reduction in tumor growth | Not specified | Not specified | myriad.com |
Properties
Molecular Formula |
C27H30ClN3O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
MPC2130; MPC-2130; MPC 2130.; NONE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Mpc 2130
Strategies for the Laboratory Synthesis of MPC-2130
The synthesis of this compound (tasisulam) fundamentally involves the formation of a sulfonamide bond. ontosight.ai This bond is a critical structural feature contributing to the compound's properties. While specific detailed synthetic routes for the parent tasisulam (B1682931) molecule were not extensively detailed in the reviewed literature, the classification as a sulfonamide derivative implies synthetic strategies common to this class of compounds, typically involving the reaction of a sulfonyl halide with an amine.
Design and Synthesis of this compound Analogs and Derivatives for Research Purposes
The design and synthesis of analogs and derivatives of this compound are crucial for exploring structure-activity relationships and developing compounds with potentially improved properties. Research efforts have focused on modifying the core structure of tasisulam to create novel chemical entities.
Rational Design Approaches for Structural Modification of this compound
Rational design approaches for modifying the structure of this compound often involve identifying key pharmacophores or structural motifs responsible for its interaction with biological targets. For instance, in the design of hybrid analogs combining features of tasisulam and other molecules like E7820, a sulfonamide-containing molecular glue, researchers aimed to merge the critical interactions of both parent ligands within a target binding site, such as DCAF15. mdpi.comscilit.com This approach suggests that specific portions of the tasisulam structure are recognized and utilized in molecular interactions, guiding the design of new compounds that retain or enhance these interactions. The importance of specific substituents, such as dichlorinated pyrrole (B145914) moieties in certain hybrid analogs, has been highlighted through structure-activity relationship studies. mdpi.com
Exploration of Synthetic Pathways for Novel this compound Analogs
The exploration of synthetic pathways for novel this compound analogs involves developing chemical routes to construct molecules with modified structures. Several synthetic strategies have been reported for preparing derivatives and analogs of tasisulam:
Sulfonimidamide-Based Analogs: A novel sulfonimidamide-based analog of tasisulam has been synthesized. The synthesis of NH-sulfonimidamides can be achieved directly from sulfenamides, which are readily formed from amines and disulfides in a one-step process. scite.airesearchgate.net A highly chemoselective and one-pot NH and O transfer reaction, mediated by PhIO in iPrOH using ammonium (B1175870) carbamate (B1207046) as the NH source and acetic acid, has been developed for this purpose. scite.ai
Sulfondiimidamide Derivatives: A modular two-step route has been developed for the synthesis of sulfondiimidamides, including a tasisulam sodium derivative. This method begins with 2-bromothiophene (B119243) to obtain a primary sulfinamidine. Subsequent steps involve oxidative amination and N-benzoylation to yield the desired sulfondiimidamide derivative. acs.org
Hybrid Analogs (N-[arylsulfonyl]-1H-pyrrole-2-carboxamides): The synthesis of hybrid analogs combining structural elements of tasisulam and E7820 has been reported. These N-[arylsulfonyl]-1H-pyrrole-2-carboxamide derivatives were synthesized through a multi-step protocol. A key step involves a coupling reaction between 3,4-dichloropyrrole-2-carboxylic acid derivatives and various arylsulfonamides using coupling reagents such as EDCI and DMAP in the presence of triethylamine. Subsequent steps may include hydrolysis of methyl esters and amide formation with appropriate amines. mdpi.com
Molecular and Cellular Mechanisms of Action of Mpc 2130
Investigation of Apoptosis Induction Pathways by MPC-2130
This compound has been shown to induce apoptosis through the modulation of several critical steps within the apoptotic cascade. Its proapoptotic activities have been observed in various tumor cell lines. termwiki.comcancer.gov
Specific Apoptotic Cascade Modulation by this compound
Studies have demonstrated that this compound exhibits several characteristic proapoptotic activities in cancer cells. These include the externalization of membrane phosphatidylserine (B164497), a hallmark of early apoptosis. termwiki.comcancer.gov Furthermore, this compound leads to the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis. termwiki.comcancer.gov Morphological changes associated with apoptosis, such as cell condensation and DNA fragmentation, have also been observed following treatment with this compound. termwiki.comcancer.gov The compound is reported to work by disrupting anti-apoptosis protein complexes. It has been suggested that this compound induces apoptosis at a distinct point within the apoptotic pathway compared to other drug candidates. gcs-web.comannualreports.com
Role of Mitochondrial Pathways in this compound-Induced Cell Death
A significant event in this compound-induced cell death is the release of cytochrome C from mitochondria. termwiki.comcancer.gov The release of cytochrome C into the cytoplasm is a critical step in initiating the intrinsic apoptotic pathway, leading to the formation of the apoptosome and subsequent caspase activation. While the release of cytochrome C highlights the involvement of mitochondria, detailed research findings specifically delineating other roles of mitochondrial pathways in this compound-induced cell death beyond this event were not extensively available in the provided sources.
Identification and Characterization of Direct Molecular Targets of this compound
The exact direct molecular targets of this compound have not been fully characterized in the provided literature. While its mechanism involves disrupting anti-apoptosis protein complexes, the specific proteins within these complexes that are targeted by this compound are not explicitly identified.
Protein-Ligand Interactions and Binding Affinities of this compound
Detailed research findings on the specific protein-ligand interactions and binding affinities of this compound were not available in the consulted sources. The understanding of its interaction with anti-apoptosis protein complexes is described in general terms.
Enzymatic Inhibition Profiles and Kinetic Studies of this compound (if applicable)
One source suggests that this compound may act as a matrix metalloproteinase (MMP) inhibitor. patsnap.com However, specific enzymatic inhibition profiles, including details on which MMPs are inhibited, their IC50 values, or kinetic studies characterizing the nature of this inhibition, were not found within the scope of the provided information.
Modulation of Cellular Signaling Networks by this compound
Analysis of Downstream Signaling Events Perturbed by this compound
The induction of apoptosis by this compound is accompanied by several key downstream signaling events within tumor cells. These events are indicative of the activation of apoptotic pathways. Observed effects include the externalization of membrane phosphatidylserine, a hallmark of early apoptosis, and the release of cytochrome C from mitochondria. nih.govbidd.group The release of cytochrome C into the cytoplasm is a critical step that triggers the caspase cascade. nih.govbidd.group Subsequent to these events, this compound treatment leads to caspase activation, cellular condensation, and DNA fragmentation, all characteristic features of apoptosis. nih.govbidd.group
Cross-talk Mechanisms of this compound with Other Intracellular Regulatory Pathways
While this compound is known to disrupt anti-apoptosis protein complexes , detailed information regarding its specific cross-talk mechanisms with other intracellular regulatory pathways is not extensively described in the currently available search results. Research has focused on its direct proapoptotic activities rather than its broader interactions within complex cellular signaling networks.
Mechanistic Studies on this compound's Ability to Overcome Multi-Drug Resistance
A significant aspect of this compound's potential is its capacity to overcome certain mechanisms of multi-drug resistance (MDR) observed in cancer cells. nih.govbidd.groupvhio.net This is particularly relevant in the context of tumors that have developed resistance to conventional chemotherapeutic agents. nih.govbidd.group
Interaction with Efflux Pumps and Transporters in this compound Activity
A key mechanism by which cancer cells develop multi-drug resistance is through the overexpression of ATP-binding cassette (ABC) superfamily transporters, which act as efflux pumps, actively transporting drugs out of the cell. nih.govbidd.groupnih.gov Studies have demonstrated that this compound is not a substrate for several prominent MDR ABC transporters. nih.govbidd.groupvhio.net Specifically, it is not transported by P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2). nih.govbidd.groupvhio.net This lack of interaction with these efflux pumps is crucial to its ability to exert its effects in resistant cells. nih.govbidd.group
Cellular Resistance Mechanisms Circumvented by this compound
Because this compound is not a substrate for key efflux pumps like MDR-1, MRP1, and BCRP1/ABCG2, it can circumvent the resistance mechanisms mediated by these transporters. nih.govbidd.groupvhio.net This allows this compound to maintain intracellular concentrations sufficient to induce apoptosis even in cancer cell lines that are resistant to multiple other drugs that are substrates for these pumps. vhio.net Preclinical studies have shown this compound to be effective in such drug-resistant cancer cell lines. vhio.net
Structure Activity Relationship Sar Studies of Mpc 2130 and Its Analogs
Elucidation of Pharmacophore Features Essential for MPC-2130 Activity
Information specifically detailing the pharmacophore model for this compound, outlining the essential chemical features and their spatial arrangement required for its observed apoptosis-inducing or MMP inhibitory activity, is not available in the search results.
Impact of Specific Structural Modifications on this compound's Biological Activity Profiles
Research findings describing how specific alterations to the chemical structure of this compound or the synthesis and testing of its analogs affected its potency, selectivity towards different MMPs or apoptotic pathways, or other biological properties are not detailed in the consulted literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
No specific QSAR studies or models developed for this compound derivatives correlating molecular descriptors with biological activity were found in the provided search results. While QSAR is a recognized approach in medicinal chemistry, its application to this compound is not documented in the retrieved information.
Due to the limited availability of specific, detailed scientific data on the SAR of this compound and its analogs in the public domain sources consulted, a comprehensive article strictly adhering to the requested outline for sections 4.1, 4.2, and 4.3 with detailed research findings and data tables cannot be generated.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Information not explicitly found in search results, but PubChem entry mentioned. Further search needed to confirm. |
Preclinical Biological Activity of Mpc 2130 in Disease Models
In Vitro Studies of MPC-2130 in Various Cell Lines
In vitro studies have been instrumental in characterizing the direct effects of this compound on cancer cells, providing insights into its mechanisms of action at the cellular level.
Anti-proliferative and Cytotoxic Effects of this compound
This compound has been identified as a broad-acting inducer of apoptosis in cancer cells. ntnu.nobidd.groupnih.gov Treatment of tumor cells with this compound leads to several key indicators of apoptotic cell death. These include the flipping of phosphatidylserine (B164497) to the outer cell membrane, the release of cytochrome C from mitochondria, activation of caspases, cellular condensation, and DNA fragmentation. bidd.group Preclinical studies have demonstrated significant cancer cell killing activity by this compound. nih.govunito.itnih.gov Notably, this compound was found to be equipotent in inducing apoptosis in cancer cell lines irrespective of their expression levels of multidrug resistance (MDR) ABC transporters, such as MDR-1 (Pgp-1), MRP-1, and BCRP-1. bidd.groupnih.gov This suggests that this compound may circumvent common mechanisms of multidrug resistance observed with other chemotherapeutic agents.
Cell Cycle Modulation by this compound
Information specifically detailing the direct modulation of the cell cycle by this compound is not extensively provided in the available search results. While apoptosis induction is a well-documented effect, explicit data on how this compound influences specific phases of the cell cycle was not found within the scope of this search.
Effects on Specific Cancer Cell Types (e.g., ovarian, prostate, lymphoma)
Preclinical studies have evaluated the effects of this compound on a variety of specific cancer cell types, demonstrating significant activity in several malignancies. This compound has shown significant cancer cell killing activity in ovarian cancer, prostate cancer, and lymphoma cell lines. nih.govunito.itnih.gov
Responsive solid tumor cell lines to this compound treatment include OVCAR-3 (ovarian cancer) and LNCaP and PC-3 (prostate cancer). bidd.group In the case of hematopoietic-derived tumors, responsive cell lines include T cell lines such as H9, Molt-4, and Jurkat, as well as Burkitt's lymphomas, including Daudi and Ramos. bidd.group
The following table summarizes some of the cancer cell lines reported to be responsive to this compound in in vitro studies:
| Cancer Type | Cell Lines Tested | Response |
| Ovarian Cancer | OVCAR-3 | Responsive (Apoptosis Induction) bidd.group |
| Prostate Cancer | LNCaP, PC-3 | Responsive (Apoptosis Induction) bidd.group |
| Lymphoma (T-cell) | H9, Molt-4, Jurkat | Responsive (Apoptosis Induction) bidd.group |
| Lymphoma (Burkitt) | Daudi, Ramos | Responsive (Apoptosis Induction) bidd.group |
| General Cancer | MDR-resistant cell lines | Equally potent regardless of MDR status bidd.groupnih.gov |
In Vivo Investigations in Relevant Animal Models (excluding human clinical data)
In vivo studies using animal models have been conducted to assess the antitumor efficacy and pharmacokinetic profile of this compound in a living system, providing crucial data on its potential therapeutic utility.
Antitumor Activity of this compound in Xenograft Models
This compound has demonstrated antitumor activity in human tumor xenograft models implanted in athymic nude mice. ntnu.nobidd.group Studies specifically investigating ovarian and prostate cancer xenografts have shown promising results. This compound significantly inhibited the growth of both OVCAR-3 (ovarian) and LNCaP (prostate) xenografts. bidd.group
The following table summarizes key findings from in vivo xenograft studies:
| Xenograft Model | Animal Model | Key Findings |
| Human Ovarian (OVCAR-3) | Athymic Nude Mouse | Significantly inhibited tumor growth; Increased time to 1500 mm³ tumor volume bidd.group |
| Human Prostate (LNCaP) | Athymic Nude Mouse | Significantly inhibited tumor growth bidd.group |
| Human Ovarian | Mouse | Reduced tumor growth by 61% relative to controls nih.gov |
| Human Prostate | Mouse | Significant reduction in tumor volumes nih.gov |
Pharmacokinetic and Distribution Studies of this compound in Animal Models, including Blood-Brain Barrier Penetration
Pharmacokinetic studies have been conducted in animal models to understand the absorption, distribution, metabolism, and excretion of this compound. In male Nu/+ mice, pharmacokinetic parameters were estimated following a single intravenous injection. bidd.group The area under the curve from time zero to infinity (AUC₀-ᵢnf) was estimated to be 17833 hr*ng/mL, and the terminal elimination half-life was approximately 6.0 hours. bidd.group
Importantly, preclinical studies have indicated that this compound possesses the ability to cross the blood-brain barrier. In vitro studies also supported this finding, showing significant brain penetration. ntnu.no This characteristic may be relevant for potential therapeutic applications involving the central nervous system.
| Parameter | Value (Male Nu/+ mice, 10 mg/kg IV) | Source |
| AUC₀-ᵢnf (hr*ng/mL) | 17833 | bidd.group |
| Terminal Elimination Half-life (h) | ~6.0 | bidd.group |
| Blood-Brain Barrier Penetration | Significant penetration observed | ntnu.no |
Identification and Analysis of Pharmacodynamic Biomarkers in Preclinical Models of this compound Response
Pharmacodynamic (PD) biomarkers are quantifiable biological parameters that serve as indicators of a pharmacological response to a therapeutic intervention. researchgate.net In preclinical studies, PD biomarkers are crucial for understanding a drug's mechanism of action and assessing its biological effects in disease models. researchgate.net For this compound, its primary mechanism as a broad-acting inducer of apoptosis provides inherent cellular pharmacodynamic markers. ntnu.nobidd.groupnih.gov
The preclinical characterization of this compound's proapoptotic activity in tumor cells involved the observation and analysis of multiple indicators of apoptotic cell death. bidd.group These cellular events function as direct pharmacodynamic readouts of the drug's activity at the cellular level within preclinical models. The observed indicators of apoptosis included:
Phosphatidylserine flipping to the outer cell membrane: An early event in apoptosis where phosphatidylserine, normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet. bidd.group
Release of cytochrome C from the mitochondria: A key step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome. bidd.group
Caspase activation: The activation of a cascade of caspases, which are cysteine proteases that execute the dismantling of the cell. bidd.group
Cell condensation: Morphological changes characterized by the shrinking of the cell. bidd.group
DNA fragmentation: The breakdown of nuclear DNA into smaller fragments by endonucleases. bidd.group
These cellular hallmarks of apoptosis were analyzed in preclinical studies to confirm and quantify the proapoptotic effect of this compound in responsive cancer cell lines and tumors. bidd.group While the available information details these cellular events as indicators of this compound's pharmacodynamic activity, specific soluble or molecular biomarkers in the broader sense (e.g., circulating proteins or genetic markers predictive of response or resistance) that were prospectively identified and analyzed in preclinical models of this compound response are not explicitly detailed in the provided search results. However, the demonstration of activity against MDR cell lines ntnu.nobidd.groupnih.gov implies that the expression levels of certain MDR transporters could be considered as relevant preclinical markers related to potential response in resistant tumor settings.
| Pharmacodynamic Indicator (Cellular Event) | Description | Relevance to this compound Activity | Source |
| Phosphatidylserine flipping | Translocation of phosphatidylserine to the outer cell membrane. | Indicator of early apoptosis | bidd.group |
| Release of cytochrome C from mitochondria | Release of cytochrome C into the cytoplasm, initiating caspase cascade. | Key event in intrinsic apoptosis | bidd.group |
| Caspase activation | Activation of executioner caspases. | Central to apoptotic execution | bidd.group |
| Cell condensation | Morphological change characterized by cell shrinkage. | Characteristic of apoptosis | bidd.group |
| DNA fragmentation | Cleavage of nuclear DNA into defined fragments. | Hallmark of late apoptosis | bidd.group |
These preclinical findings, particularly the consistent induction of apoptotic markers and the efficacy demonstrated in various cancer models, including those resistant to conventional drugs, supported the further investigation of this compound as a potential therapeutic agent.
Advanced Research Methodologies and Techniques Applied to Mpc 2130 Studies
Computational Chemistry and Molecular Modeling for MPC-2130
Computational chemistry and molecular modeling encompass a suite of in silico techniques used to study molecular structures, properties, and interactions at an atomic level. These methods are invaluable in drug discovery and development, offering insights that complement experimental studies and can help guide research efforts. For a compound like this compound, computational approaches can provide predictive information about its behavior and potential interactions within biological systems.
Ligand-Protein Docking and Molecular Dynamics Simulations of this compound Interactions
Ligand-protein docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a protein target. This technique helps to understand how a compound might interact with specific biological targets, which is crucial for elucidating its mechanism of action. Docking algorithms explore various possible binding poses of the ligand within the protein's binding site and score them based on predicted interaction energies.
Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of a molecular system. MD can provide insights into the stability of the ligand-protein complex, conformational changes in the protein or ligand upon binding, and the dynamics of their interactions over time. Combining docking with MD simulations can enhance the reliability of predicted binding poses and provide a more comprehensive understanding of the molecular recognition process. For this compound, especially given its reported antitumor activity and brain penetration, computational studies involving docking to potential protein targets (e.g., proteins involved in apoptosis or cancer pathways) and subsequent MD simulations could offer valuable information about its binding modes and the stability of these interactions.
In Silico Prediction of this compound's Molecular Interactions and Properties
In silico methods can predict a wide range of molecular properties and interactions for a compound like this compound without requiring experimental synthesis or testing. These predictions can include physicochemical properties (e.g., lipophilicity, solubility), pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion - ADME), and potential toxicity (T).
Predicting molecular interactions goes beyond simple binding; it can involve analyzing potential off-target interactions or predicting the compound's behavior in different biological environments. For instance, in silico tools can predict interactions with various enzymes, transporters, or other biological molecules. Given that this compound was found not to be a substrate for MDR pumps, in silico predictions could potentially support or further investigate this property by examining its interactions with relevant transporter proteins. Predictive models can also estimate properties like brain permeability, which aligns with the reported significant brain penetration of this compound.
Data from in silico predictions can be presented in tables, offering a quick overview of various computed properties.
| Property | Prediction Method (Conceptual) | Potential Value for this compound |
| LogP (Lipophilicity) | Computational algorithms | Predicted value |
| Solubility | Computational algorithms | Predicted value |
| Blood-Brain Barrier Permeability | Predictive models | Predicted value (e.g., High) |
| CYP Enzyme Inhibition | Predictive models | Predicted interaction/inhibition profile |
| hERG Channel Inhibition | Predictive models | Predicted risk |
High-Throughput Screening Approaches for Identification of this compound Modulators or Targets
High-throughput screening (HTS) is an automated process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target or a phenotypic assay. While HTS is commonly used to identify initial "hits" or lead compounds, it can also be applied to study the activity of a known compound like this compound across a wide range of biological systems or against a large panel of potential targets.
In the context of this compound, HTS could be used in several ways:
Target Identification: Screening this compound against a library of enzymes, receptors, or cell lines to identify previously unknown biological targets with which it interacts.
Identification of Modulators: Screening libraries of other compounds to find substances that enhance or inhibit the activity of this compound.
Profiling Activity: Assessing the activity of this compound across a diverse panel of cell lines (e.g., cancer cell lines, as suggested by its reported antitumor activity) to understand its spectrum of activity and identify potential biomarkers of response.
HTS platforms leverage robotics, liquid handling systems, and sensitive detection methods (e.g., fluorescence, luminescence, absorbance) to perform thousands or even millions of experiments in parallel. This allows for the rapid generation of large datasets on the biological effects of this compound under various conditions or in different biological contexts.
Advanced Analytical Techniques for Characterization and Quantification of this compound in Biological Research
Advanced analytical techniques are essential for the detailed characterization of this compound and for its quantification in complex biological matrices. These techniques provide crucial information about the compound's structure, purity, stability, and how it is processed by biological systems.
Chromatographic and Mass Spectrometric Techniques for this compound Metabolomic and Proteomic Studies
Chromatographic techniques are used to separate components in a mixture, while mass spectrometry is used for their detection and identification based on their mass-to-charge ratio. The hyphenation of these techniques is powerful for analyzing complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC separates components based on their interaction with a stationary phase and a mobile phase, and the separated components are then introduced into a mass spectrometer. LC-MS is widely used for the analysis of non-volatile and thermally labile compounds, making it suitable for studying this compound and its metabolites in biological fluids or tissue extracts.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used for the separation of volatile and thermally stable compounds. While this compound's volatility would need to be considered, GC-MS can be applied to analyze certain types of metabolites or degradation products.
Tandem Mass Spectrometry (MS/MS): Involves multiple stages of mass analysis, allowing for fragmentation of selected ions and analysis of the resulting fragments. MS/MS provides more detailed structural information and enhances the specificity and sensitivity of detection, which is crucial for identifying and quantifying this compound and its metabolites in complex biological matrices. Techniques like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) are specific MS/MS approaches used for targeted quantitative analysis of compounds.
These chromatographic and mass spectrometric techniques are fundamental to metabolomics and proteomics studies.
Metabolomics: The comprehensive study of all metabolites in a biological system. LC-MS and GC-MS are key technologies in metabolomics. Applying these techniques to samples treated with this compound could reveal changes in metabolic pathways, providing insights into the compound's biochemical effects and how it is metabolized by the organism. Data tables in metabolomics studies might list identified metabolites and their relative abundance in treated versus control samples.
Proteomics: The large-scale study of proteins. While this compound is a small molecule, its interaction with protein targets can be investigated using proteomic approaches, often involving MS-based methods to identify and quantify proteins that bind to or are modulated by this compound. This could help confirm predicted protein targets from computational studies or identify new ones.
| Analytical Technique | Application to this compound Studies (Conceptual) | Type of Information Obtained |
| LC-MS/MS | Quantification in biological samples, metabolite identification. | Concentration of this compound and its metabolites over time. |
| GC-MS | Analysis of volatile metabolites or degradation products. | Identification and quantification of specific metabolites. |
| NMR Spectroscopy | Structure confirmation, conformational analysis, binding studies. | Detailed structural information, insights into molecular interactions. |
| UV-Vis Spectroscopy | Quantification, concentration determination. | Concentration data. |
These advanced analytical techniques, particularly when used in combination, provide the necessary tools to characterize this compound, understand its fate in biological systems, and gain insights into its mechanisms of action at a molecular level.
Future Directions and Research Opportunities for Mpc 2130 Investigation
Emerging Research Hypotheses for MPC-2130's Mechanism and Application
While this compound is known to induce apoptosis through mechanisms involving membrane phosphatidylserine (B164497) externalization, cytochrome C release, caspase activation, cell condensation, and DNA fragmentation, the precise molecular target(s) initiating this cascade remain to be fully elucidated. termwiki.comcancer.gov Emerging hypotheses could focus on identifying the primary protein or pathway directly modulated by this compound that triggers these downstream apoptotic events. Given its effectiveness in multidrug-resistant cell lines, a key hypothesis is that this compound targets a pathway distinct from those affected by common chemotherapies or that it interacts with efflux pumps in a non-substrate manner that inhibits their function. termwiki.comcancer.gov Further research could explore if this compound influences specific protein-protein interactions, enzyme activities, or signaling nodes critical for cancer cell survival, particularly in resistant populations. Additionally, its preclinical brain penetration suggests hypotheses around its potential to cross the blood-brain barrier and exert effects on central nervous system tumors or metastases, which could involve investigating its transport mechanisms and metabolic fate within the brain microenvironment. myriad.com
Potential for Novel Therapeutic Strategies Based on this compound's Mechanisms of Action
The identified mechanisms of action of this compound provide a foundation for developing novel therapeutic strategies. Its ability to induce apoptosis directly suggests its potential as a monotherapy or as part of combination regimens. Given its efficacy in circumventing multidrug resistance, this compound could be particularly valuable in treating cancers that have become refractory to existing treatments. termwiki.comcancer.gov Therapeutic strategies could explore its use in combination with agents that target complementary pathways or that may enhance its apoptotic effects. Furthermore, the preclinical evidence of brain penetration opens possibilities for its application in primary or metastatic brain tumors, an area with significant unmet medical need. myriad.com Research could focus on optimizing delivery methods or chemical modifications to enhance its accumulation and activity within the central nervous system. The broad-acting nature of this compound in inducing apoptosis in various cancer types like ovarian cancer, prostate cancer, and lymphomas also suggests potential pan-cancer therapeutic approaches, although further research is needed to identify specific cancer subtypes that are most sensitive to its effects. myriad.com
Integration of this compound Research with Other Chemical Biology and Disease Modalities
Research on this compound can be integrated with broader efforts in chemical biology and other disease modalities. Understanding the specific molecular interactions of this compound can inform the design of new small molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. Chemical biology approaches, such as activity-based protein profiling or phenotypic screening, could be employed to definitively identify its molecular target(s) and off-targets. bidd.group Integrating this compound research with studies on other apoptosis-inducing agents or pathways could reveal synergistic combinations or provide insights into overcoming resistance to apoptosis. annualreports.com Furthermore, given its potential relevance to drug resistance, research on this compound can be integrated with studies investigating the mechanisms of MDR and strategies to overcome it, potentially leading to novel combination therapies or approaches to resensitize resistant tumors to conventional agents. Its reported brain penetration also links its study to research in neuro-oncology and the challenges of delivering therapeutic agents across the blood-brain barrier.
Q & A
Q. What are the key considerations when designing experiments to evaluate MPC-2130's biological activity?
- Methodological Answer : Experimental design should include:
- Controls : Positive/negative controls to validate assay reliability (e.g., reference compounds with known efficacy) .
- Variables : Clearly define independent (e.g., concentration) and dependent variables (e.g., enzyme inhibition) .
- Replication : Perform triplicate measurements to ensure statistical robustness .
- Ethical Compliance : Obtain institutional approvals for biological studies .
Example Table: Experimental Design Framework
| Component | Description | Source |
|---|---|---|
| Hypothesis | Testable statement linking this compound’s structure to activity. | |
| Controls | Include vehicle controls and benchmark compounds. | |
| Data Collection | Use validated instruments (e.g., HPLC for purity checks). |
Q. How should researchers approach data collection and validation for this compound's physicochemical properties?
- Methodological Answer :
- Characterization : Use spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) methods to confirm identity and purity .
- Validation : Cross-check results with literature data and internal standards. Document instrument calibration protocols .
- Data Precision : Report numerical values to the instrument’s precision (e.g., ±0.01 mg for mass measurements) .
Q. What steps are critical for conducting a systematic literature review on this compound?
- Methodological Answer :
- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean search terms (e.g., "this compound AND pharmacokinetics") .
- Quality Assessment : Prioritize peer-reviewed journals and avoid non-indexed sources. Differentiate primary vs. secondary data .
- Gap Analysis : Identify understudied areas (e.g., long-term toxicity) to define research objectives .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported efficacy across experimental models?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., cell lines, dosing regimens) .
- Variable Isolation : Test hypotheses about confounding factors (e.g., solvent effects, assay sensitivity) .
- Meta-Analysis : Use statistical tools (e.g., forest plots) to quantify heterogeneity in published data .
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .
- Error Propagation : Report confidence intervals for fitted parameters (e.g., 95% CI for EC₅₀) .
- Software Tools : Use GraphPad Prism or R packages (e.g.,
drc) for robust curve fitting .
Q. What strategies optimize the synthesis of this compound while maintaining high purity?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to test reaction parameters (e.g., temperature, catalyst loading) .
- In-Line Monitoring : Implement techniques like FTIR or PAT (Process Analytical Technology) for real-time purity assessment .
- Scale-Up Criteria : Define critical quality attributes (CQAs) and validate scalability through pilot batches .
Data Analysis and Reporting
Q. How should researchers address variability in this compound's pharmacokinetic data across species?
- Methodological Answer :
- Allometric Scaling : Apply interspecies scaling models to predict human pharmacokinetics .
- Covariate Analysis : Use mixed-effects modeling (e.g., NONMEM) to account for species-specific factors (e.g., metabolic enzymes) .
Q. What frameworks are effective for integrating this compound's in vitro and in vivo data?
- Methodological Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate drug disposition using software like GastroPlus .
- Multi-Omics Integration : Correlate transcriptomic/proteomic data with efficacy outcomes using pathway analysis tools (e.g., IPA) .
Ethical and Reproducibility Standards
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step methods, including reagent lot numbers and instrument settings .
- Data Sharing : Deposit raw data in repositories like Zenodo or Figshare .
- Collaborative Verification : Partner with independent labs for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
